3-(Iodomethyl)-1-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

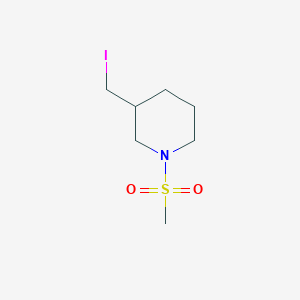

3-(Iodomethyl)-1-(methylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with an iodomethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, often using reagents like iodomethane in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1-(methylsulfonyl)piperidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include reduced forms of the sulfonyl group.

Scientific Research Applications

3-(Iodomethyl)-1-(methylsulfonyl)piperidine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1-(methylsulfonyl)piperidine involves its reactivity due to the presence of the iodomethyl and methylsulfonyl groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)-1-(methylsulfonyl)piperidine: Similar structure but with a chloromethyl group instead of an iodomethyl group.

3-(Bromomethyl)-1-(methylsulfonyl)piperidine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

1-(Methylsulfonyl)piperidine: Lacks the iodomethyl group.

Biological Activity

3-(Iodomethyl)-1-(methylsulfonyl)piperidine is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has a unique chemical structure that contributes to its biological activity. The presence of the iodomethyl and methylsulfonyl groups allows for specific interactions with biological targets. The molecular formula is C7H12N2O2S, and its structure can be represented as follows:

The mechanism of action for this compound involves the formation of covalent bonds with biomolecules, which can modulate enzyme and receptor activity. The iodomethyl group is particularly reactive, allowing it to participate in nucleophilic substitution reactions with various biological molecules, potentially leading to alterations in cellular signaling pathways.

Biological Activity

Research indicates that compounds containing piperidine moieties exhibit a range of biological activities, including anti-cancer properties. For instance, related piperidine derivatives have shown efficacy against hematological cancers by promoting apoptosis in cancer cell lines . The specific biological activities attributed to this compound include:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Immunomodulatory Effects : There is evidence that similar compounds can modulate immune responses, which may be relevant for autoimmune diseases .

Case Studies

A significant study explored the effects of piperidine derivatives on cancer cell lines. Compounds similar to this compound were tested for their ability to inhibit cell proliferation and induce apoptosis. Results indicated that these compounds could effectively reduce tumor growth in vitro through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Myeloma | 15 | Apoptosis induction |

| Compound B | Leukemia | 20 | Cell cycle arrest |

| 3-Iodomethyl | (to be determined) | (to be determined) | (to be determined) |

Research Findings

Recent studies have employed molecular docking techniques to predict the interactions between this compound and various protein targets. These investigations revealed that the compound exhibits favorable binding affinities with several key proteins involved in cancer progression, suggesting its potential as a therapeutic agent.

Table: Binding Affinities of Related Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound I | Protein A | -97.40 |

| Compound II | Protein B | -89.41 |

| 3-Iodomethyl | (to be determined) | (to be determined) |

Properties

IUPAC Name |

3-(iodomethyl)-1-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14INO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIRHKKFNBRZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.